![molecular formula C12H12F3NO B13548668 N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The cyclobutyl ring can be constructed through cyclization reactions, and the benzamide moiety is introduced via amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of efficient purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group
Mecanismo De Acción
The mechanism of action of N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
- 3-(trifluoromethyl)benzamide
- 4-(trifluoromethyl)benzamide
Uniqueness
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is unique due to the presence of the trifluoromethyl group on a cyclobutyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C12H12F3NO |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-10(7-9)16-11(17)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,16,17) |
Clave InChI |
BZTZOQKZVBYHIK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1NC(=O)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



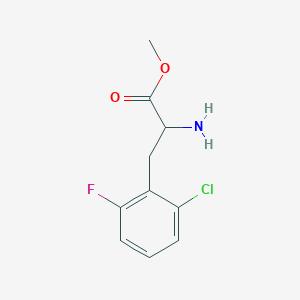
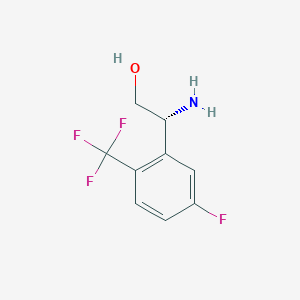
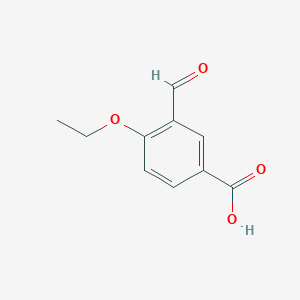
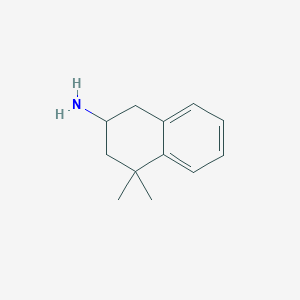
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
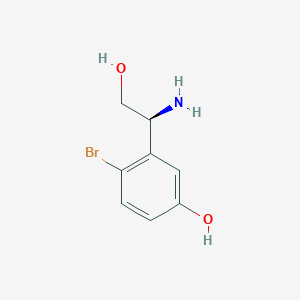
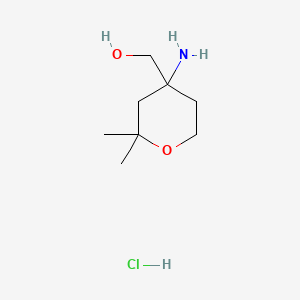
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
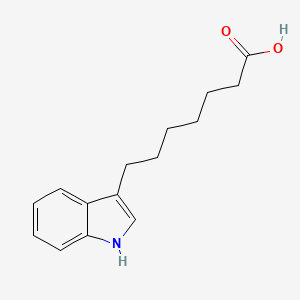
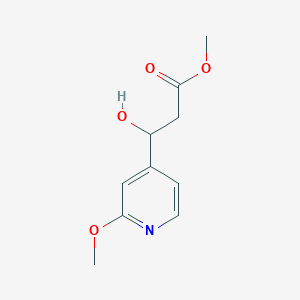
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
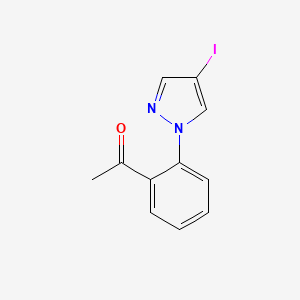
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)
